Yttrium citrate Y-90

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Yttrium citrate Y-90 is a radioactive compound that has garnered significant attention in the fields of medicine and scientific research. Yttrium-90 is a beta-emitting isotope of yttrium, which is used extensively in radiotherapy for treating various types of cancer, including hepatocellular carcinoma and lymphoma . The compound is often used in the form of microspheres for targeted radiation therapy, making it a crucial tool in modern oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium citrate Y-90 is typically synthesized by reacting yttrium hydroxide with citric acid or monosodium citrate in an aqueous environment. The reaction is carried out under hydrothermal conditions at temperatures ranging from 80°C to 100°C . The resulting product is yttrium citrate dihydrate, which can be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound involves the nuclear decay of strontium-90, a fission product of uranium used in nuclear reactors. Strontium-90 decays to produce yttrium-90, which is then chemically separated and purified . The purified yttrium-90 is then reacted with citric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: Yttrium citrate Y-90 undergoes various chemical reactions, including:

Oxidation: Yttrium citrate can be oxidized to form yttrium oxide.

Reduction: The compound can be reduced under specific conditions to yield elemental yttrium.

Substitution: Yttrium citrate can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxygen or other oxidizing agents.

Reduction: Requires reducing agents such as hydrogen or hydrazine.

Substitution: Involves the use of various ligands and appropriate solvents.

Major Products:

Oxidation: Yttrium oxide.

Reduction: Elemental yttrium.

Substitution: Various yttrium complexes depending on the substituting ligand.

Scientific Research Applications

Yttrium citrate Y-90 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a precursor for the synthesis of yttrium-based materials and catalysts.

Biology: Employed in radiolabeling studies to track biological processes.

Medicine: Widely used in radiotherapy for treating cancers such as hepatocellular carcinoma and lymphoma.

Industry: Utilized in the production of specialized materials and coatings.

Mechanism of Action

The primary mechanism of action of yttrium citrate Y-90 involves the emission of beta particles, which cause localized radiation damage to targeted tissues. In medical applications, this compound is often used in the form of microspheres that are injected into the blood vessels supplying a tumor. The microspheres lodge in the tumor vasculature and emit beta radiation, which destroys the tumor cells . The compound’s effectiveness is due to its ability to deliver high doses of radiation directly to the tumor while minimizing exposure to surrounding healthy tissues .

Comparison with Similar Compounds

Yttrium citrate Y-90 is unique in its application due to its radioactive properties and its ability to deliver targeted radiation therapy. Similar compounds include:

Yttrium silicate Y-90: Used in radiosynovectomy but has been withdrawn from the market.

Yttrium oxide Y-90: Another form of yttrium-90 used in various applications.

Yttrium chloride Y-90: Used in radiolabeling and other chemical processes.

Compared to these compounds, this compound offers the advantage of being highly effective in targeted radiation therapy, making it a valuable tool in the treatment of cancer and other diseases .

Properties

CAS No. |

67023-60-3 |

|---|---|

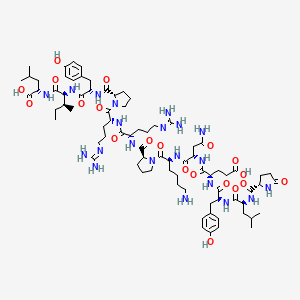

Molecular Formula |

C6H5O7Y |

Molecular Weight |

279.01 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;yttrium-90(3+) |

InChI |

InChI=1S/C6H8O7.Y/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+1 |

InChI Key |

YCWCJWQILLXGBP-IEOVAKBOSA-K |

Isomeric SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[90Y+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Y+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)